Cas no 161401-83-8 (2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide)
![2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/161401-83-8x500.png)
2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- SR-01000040214
- EN300-18152881
- 161401-83-8
- Z44317268
- SR-01000040214-1
- 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide
-
- インチ: 1S/C13H9N3O5/c14-7-9(6-10-3-4-12(21-10)16(18)19)13(17)15-8-11-2-1-5-20-11/h1-6H,8H2,(H,15,17)/b9-6+
- InChIKey: VZPMSZYDPKAJOD-RMKNXTFCSA-N
- ほほえんだ: O1C=CC=C1CNC(/C(/C#N)=C/C1=CC=C([N+](=O)[O-])O1)=O
計算された属性
- せいみつぶんしりょう: 287.05422040g/mol
- どういたいしつりょう: 287.05422040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 125Ų
2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18152881-0.05g |
161401-83-8 | 90% | 0.05g |
$246.0 | 2023-09-19 |
2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamideに関する追加情報
Professional Introduction to Compound with CAS No. 161401-83-8 and Product Name: 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide
The compound with the CAS number 161401-83-8 and the product name 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a cyano group, a furyl methyl group, and a nitro-substituted furan moiety, makes it a versatile candidate for further investigation.
Recent research in the field of synthetic organic chemistry has highlighted the importance of heterocyclic compounds in drug design. The furan and nitrofuran moieties in this compound are particularly noteworthy, as they are known to exhibit a wide range of biological activities. For instance, furan derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor properties. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its reactivity and biological efficacy.
The cyano group at the 2-position of the prop-2-enamide backbone introduces a polar character to the molecule, which can enhance its solubility in polar solvents and improve its interaction with biological targets. Additionally, the methyl group attached to the furyl ring provides steric hindrance and can influence the conformational flexibility of the molecule. These structural features collectively contribute to the compound's potential as a pharmacophore in the development of novel therapeutic agents.
In terms of synthetic methodologies, the preparation of 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide involves multiple steps that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, which can be achieved through various routes such as hydrocyanation or oxidation of nitriles. The furyl methyl group is often incorporated via alkylation reactions, where a suitable alkylating agent is used in the presence of a base. The nitro-substituted furan moiety can be synthesized through nitration reactions or by functionalizing pre-existing furan derivatives.
One of the most exciting aspects of this compound is its potential application in targeted drug delivery systems. The unique structural features of 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide allow it to be modified into prodrugs or incorporated into polymeric matrices for controlled release formulations. Such modifications are essential for improving bioavailability and reducing side effects associated with traditional small-molecule drugs. Furthermore, the compound's ability to interact with biological targets through multiple binding sites makes it an attractive candidate for rational drug design.
Recent advances in computational chemistry have also facilitated the study of this compound's interactions with biological targets. Molecular docking simulations have been used to predict how 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide might bind to enzymes or receptors involved in various disease pathways. These simulations have provided valuable insights into the compound's mode of action and have guided further optimization efforts. Additionally, quantum mechanical calculations have been employed to understand the electronic structure and reactivity of key functional groups within the molecule.
The pharmaceutical industry has shown significant interest in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The structural complexity of 2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-y)propenamide makes it a promising candidate for further exploration in this field. Researchers are currently investigating its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for drug discovery programs targeting various therapeutic areas.
In conclusion, CAS No. 161401-83-8 and its corresponding product name 2-cyano-N-[ (furanc - - ylmethyl ] - 3 - (5 - nitrofuranc - - yl ) prop - - enamincid) represent an intriguing molecule with significant potential in pharmaceutical chemistry. Its unique structural features and diverse functional groups make it a valuable asset for researchers working on drug development. As our understanding of molecular interactions continues to grow, compounds like these will play an increasingly important role in addressing unmet medical needs.
161401-83-8 (2-cyano-N-[(furan-2-yl)methyl]-3-(5-nitrofuran-2-yl)prop-2-enamide) 関連製品
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)
- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 464196-98-3((2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide)
- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)